![molecular formula C14H15ClN2O2 B3371912 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 851288-56-7](/img/structure/B3371912.png)
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one
Descripción general
Descripción
The compound “1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” is a benzoxazole derivative. Benzoxazole derivatives are known for their wide range of biological activities . For instance, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” is another benzoxazole derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Antihypertensive Activity
A study highlighted the synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including compounds structurally related to 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one, for their antihypertensive activity in spontaneously hypertensive rats. The study found that some derivatives exhibited significant antihypertensive effects, suggesting potential applications in hypertension management Clark et al., 1983.
Wound-Healing Potential
Another research effort focused on the synthesis and in vivo evaluation of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives, closely related to the target compound, for their wound-healing properties. The study demonstrated significant wound healing in treated groups, suggesting a role in enhancing wound recovery processes Vinaya et al., 2009.
Modulation of Glutamate Receptors
A unique approach was taken in investigating a compound, 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, that facilitates glutamatergic transmission in the brain after systemic administration. This compound, similar in structure to the one , was found to significantly enhance the degree and duration of long-term potentiation in the rat hippocampus, indicating potential applications in cognitive enhancement and memory Stäubli et al., 1994.
Anticonvulsant Effects
Research into pyrrolidine-2,5-dione derivatives, including 3-methyl-3-phenyl variants, has shown promising anticonvulsant activity in animal models. These studies suggest the potential for such compounds in the development of new treatments for epilepsy and related disorders Rybka et al., 2017.
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound like “1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one” would depend on its specific properties. For instance, “3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid” has been classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKMRADGWGAUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215847 | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851288-56-7 | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851288-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



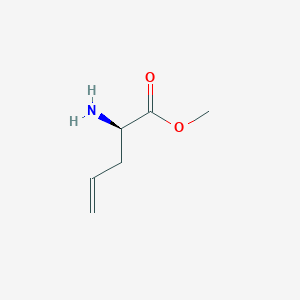
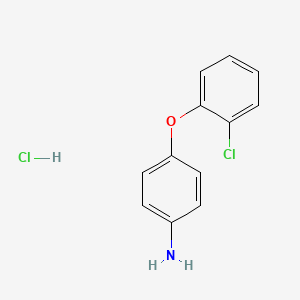

![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)
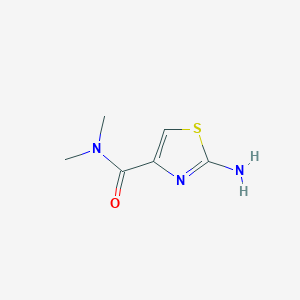
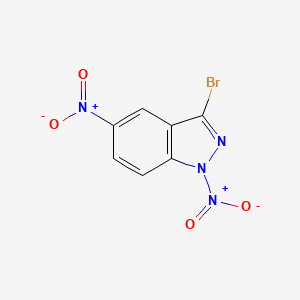

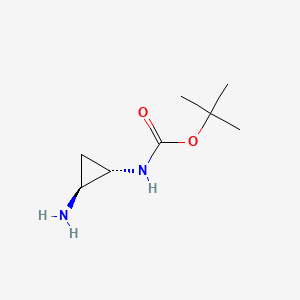

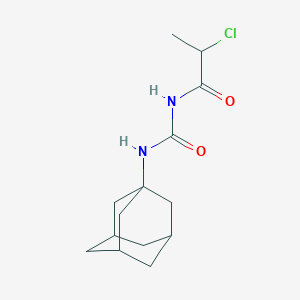
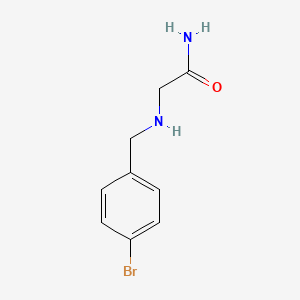
![2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371915.png)

